molecular formula C18H20N2O3 B1426684 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid CAS No. 1338494-77-1

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid

Cat. No. B1426684
CAS RN: 1338494-77-1
M. Wt: 312.4 g/mol
InChI Key: QRCNDJLNNRYICN-UHFFFAOYSA-N
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Description

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is a unique chemical compound with the linear formula C18H20O3N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=CN=C(OC2=CC(C)=CC=C2C3CCCCC3)C=N1 . The InChI representation is 1S/C18H20N2O3/c1-12-7-8-14(13-5-3-2-4-6-13)16(9-12)23-17-11-19-15(10-20-17)18(21)22/h7-11,13H,2-6H2,1H3,(H,21,22) .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Analytical Studies

  • Synthesis Methods : The synthesis of related pyrazine compounds, like 5-chloropyrazinecarboxylic acid and 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, involves various chemical reactions and is crucial for the development of new compounds (Sato & Arai, 1982); (Zhao Xiu-tai, 1992).

  • Structural and Spectral Analysis : Research on pyrazine derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offers insights into their structural and spectral properties, which are key to understanding their chemical behavior (Viveka et al., 2016).

Biological and Pharmacological Potential

  • Antimicrobial Properties : Some pyrazinecarboxamides exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobials (Doležal et al., 2006).

  • Biocatalysis in Drug Synthesis : The bioconversion of pyrazine derivatives into useful intermediates for antituberculous agents highlights their role in the synthesis of pharmaceuticals (Wieser et al., 1997).

Material Science and Chemistry

  • Film-forming Properties : Research on derivatives like 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid has explored their potential in forming films, which can have various industrial applications (Zhao Xiu-tai, 1992).

  • Photochemical and Photophysical Applications : The study of pyrazine derivatives in relation to their fluorescence and photochemical behavior suggests applications in materials science and chemistry (Abdullah et al., 2018).

properties

IUPAC Name

5-(2-cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-8-14(13-5-3-2-4-6-13)16(9-12)23-17-11-19-15(10-20-17)18(21)22/h7-11,13H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCNDJLNNRYICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCCC2)OC3=NC=C(N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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